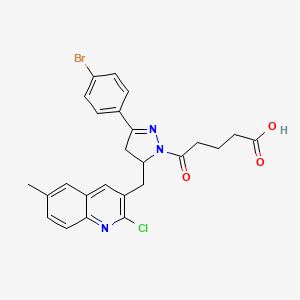

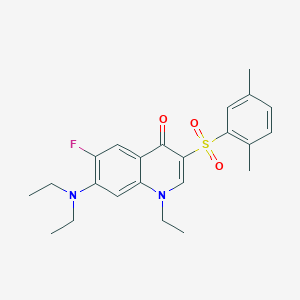

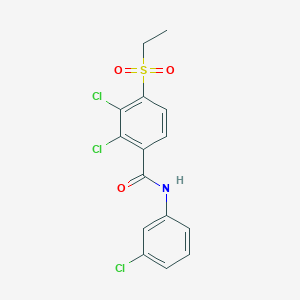

![molecular formula C13H14N4O B2962441 N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-86-5](/img/structure/B2962441.png)

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . The exact properties and applications of this specific compound may vary depending on the context in which it is used.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a bimetallic metal–organic framework material was synthesized by a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source . The catalytic activity and recyclability of the catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins were estimated .Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be determined using various spectroscopic techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and Raman spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be complex and depend on the specific conditions of the reaction. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” can be determined using various analytical techniques. For instance, 1H NMR and 13C NMR analyses were employed to determine the product structure .Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Research into the functionalization reactions involving similar compounds has provided insights into their potential applications in synthesizing new chemical entities. For example, the study by Yıldırım, Kandemirli, and Demir (2005) explores the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, highlighting the versatility of these compounds in chemical synthesis and the potential for creating novel molecules with varied biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Antimycobacterial Activity

Lv et al. (2017) report on the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, demonstrating considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research underscores the compound's potential as a scaffold for developing new antimycobacterial agents, crucial for addressing tuberculosis and other mycobacterial infections (Lv et al., 2017).

Anticandidal and Antitumor Properties

Kaplancıklı, Turan-Zitouni, Özdemr, and Revial (2008) synthesized new derivatives of imidazo[1,2-a]pyridine and evaluated them for anticandidal activity, illustrating the compound's utility in developing antifungal agents (Kaplancıklı et al., 2008). Furthermore, research on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents by Hafez, Alsalamah, and El-Gazzar (2017) highlights the broader therapeutic potential of compounds within this chemical class (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

properties

IUPAC Name |

N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(17-12-3-1-2-6-14-12)9-4-5-10-11(7-9)16-8-15-10/h1-3,6,8-9H,4-5,7H2,(H,15,16)(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDYNPDXNQAMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NC3=CC=CC=N3)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

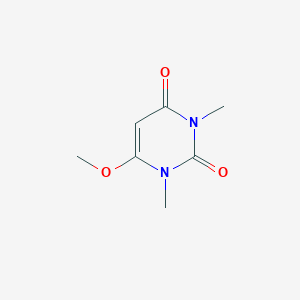

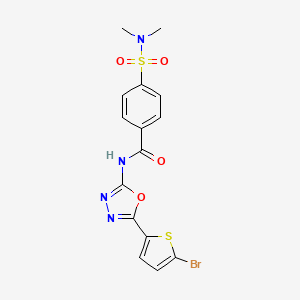

![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)

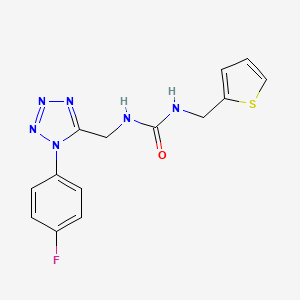

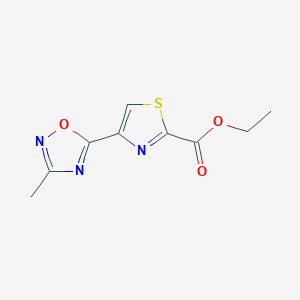

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2962368.png)

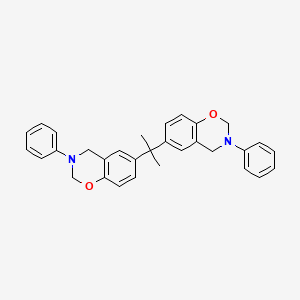

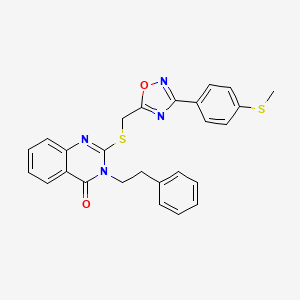

![N-(4-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962370.png)

![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)